4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride
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Overview
Description
4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride is a chemical compound with the molecular formula C6H6Cl2N4O and a molecular weight of 221.05 g/mol It is a derivative of pteridine, a heterocyclic compound that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride typically involves the chlorination of tetrahydropteridin-6-one. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the pteridine ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3). The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropteridine derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pteridine-6-one derivatives, while substitution reactions can yield various functionalized pteridines .
Scientific Research Applications
4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropterin: A closely related compound with similar chemical properties but lacking the chlorine atom at the 4-position.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-chloro-7,8-dihydro-5H-pteridin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O.ClH/c7-5-4-6(10-2-9-5)8-1-3(12)11-4;/h2H,1H2,(H,11,12)(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYPRIZGNBUSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CN=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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